

A Comprehensive Technical Guide to the Spectral Data of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxycinnamic acid

Cat. No.: B100018

[Get Quote](#)

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Methoxycinnamic acid**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental context for this compound.

Chemical Structure

IUPAC Name: (2E)-3-(3-methoxyphenyl)prop-2-enoic acid[1] Molecular Formula: C₁₀H₁₀O₃[1]
Molecular Weight: 178.18 g/mol [1] CAS Number: 6099-04-3[1]

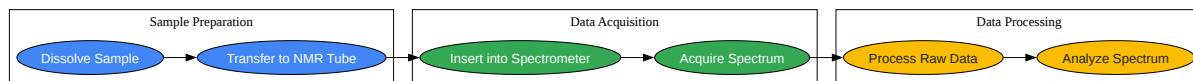
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for **3-Methoxycinnamic acid**, presented in tabular format for clarity.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicit y	Coupling Constant (J) Hz	Solvent	Instrument Frequency	Assignment	Reference
7.56	d	16.2	DMSO-d6	300 MHz	1H, Vinyl H	[2]
7.37-7.17	m		DMSO-d6	300 MHz	3H, Ar-H	[2]
6.97	d	6.9	DMSO-d6	300 MHz	1H, Ar-H	[2]
6.55	d	16.2	DMSO-d6	300 MHz	1H, Vinyl H	[2]
3.79 (implied)	s		DMSO-d6	300 MHz	3H, OCH ₃	[2]

Note: Additional ¹H NMR data is available at 90 MHz in CDCl₃.[\[3\]](#)


Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Solvent	Instrument Frequency	Assignment	Reference
167.8	DMSO-d6	75 MHz	C=O	[2]
159.5	DMSO-d6	75 MHz	Ar-C-O	[2]
144.5	DMSO-d6	75 MHz	Ar-C	[2]
135.8	DMSO-d6	75 MHz	Ar-CH	[2]
130.1	DMSO-d6	75 MHz	Ar-CH	[2]
121.2	DMSO-d6	75 MHz	Ar-CH	[2]
118.8	DMSO-d6	75 MHz	=CH	[2]
116.3	DMSO-d6	75 MHz	=CH	[2]
113.5	DMSO-d6	75 MHz	Ar-CH	[2]
55.2	DMSO-d6	75 MHz	OCH ₃	[2]

Note: A ^{13}C NMR spectrum in CDCl_3 has also been reported.[\[4\]](#)

While specific, detailed experimental protocols for the cited data are not available, a general procedure for obtaining NMR spectra is as follows:

- Sample Preparation: A small quantity of **3-Methoxycinnamic acid** is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl_3).
- Instrument Setup: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The instrument frequency is set (e.g., 300 MHz for ^1H , 75 MHz for ^{13}C).
- Data Acquisition: The spectrum is acquired by pulsing the sample with radiofrequency waves and recording the resulting signal.
- Data Processing: The raw data is Fourier transformed to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak.

[Click to download full resolution via product page](#)

General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

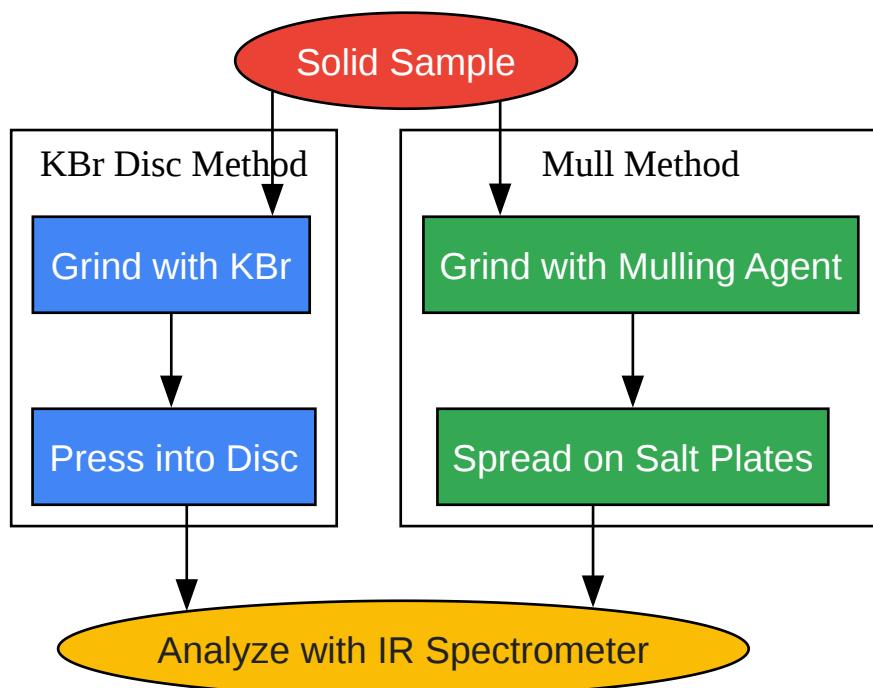

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

Frequency (cm ⁻¹)	Technique	Assignment	Reference
~3000	KBr disc / Mull	C-H stretch (aromatic and vinyl)	[1] [3]
~2900	KBr disc / Mull	C-H stretch (methyl)	[1] [3]
2500-3300 (broad)	KBr disc / Mull	O-H stretch (carboxylic acid)	[1] [3]
~1680	KBr disc / Mull	C=O stretch (conjugated carboxylic acid)	[1] [3]
~1620	KBr disc / Mull	C=C stretch (alkene)	[1] [3]
~1580, 1480	KBr disc / Mull	C=C stretch (aromatic)	[1] [3]
~1250	KBr disc / Mull	C-O stretch (aryl ether)	[1] [3]

The IR data for **3-Methoxycinnamic acid** has been obtained using the KBr disc and mull techniques.[\[1\]](#)[\[3\]](#)

- KBr Disc Method: A small amount of the solid sample is ground with potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent disc, which is placed in the IR spectrometer for analysis.
- Mull Method: The solid sample is ground with a mulling agent (e.g., Nujol) to form a paste. This paste is then spread between two salt plates (e.g., NaCl or KBr) for analysis.

[Click to download full resolution via product page](#)

Experimental workflows for solid-sample IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

m/z	Ionization Method	Source	Notes
178	Electron Ionization (EI)	NIST Mass Spectrometry Data Center	Molecular Ion (M^+)
161	Electron Ionization (EI)	NIST Mass Spectrometry Data Center	$[M-OH]^+$ or $[M-H_2O+H]^+$
133	Electron Ionization (EI)	NIST Mass Spectrometry Data Center	$[M-COOH]^+$
105	Electron Ionization (EI)	NIST Mass Spectrometry Data Center	$[C_7H_5O]^+$
77	Electron Ionization (EI)	NIST Mass Spectrometry Data Center	$[C_6H_5]^+$

Note: The data presented is based on GC-MS analysis.^[1] LC-MS data is also available from MassBank Europe.^[1] A mass spectrum of the trimethylsilyl (TMS) derivative is also available.
^[5]

A general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

- Sample Injection: The sample, dissolved in a volatile solvent, is injected into the gas chromatograph.
- Separation: The sample is vaporized and travels through a capillary column, where its components are separated based on their boiling points and interactions with the column's stationary phase.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

- Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

[Click to download full resolution via product page](#)

A simplified workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxycinnamic Acid | C₁₀H₁₀O₃ | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 3-Methoxycinnamic acid(6099-04-3) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Methoxycinnamic acid(6099-04-3) 13C NMR [m.chemicalbook.com]
- 5. 3-Methoxycinnamic acid, TMS derivative [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectral Data of 3-Methoxycinnamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100018#spectral-data-for-3-methoxycinnamic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com